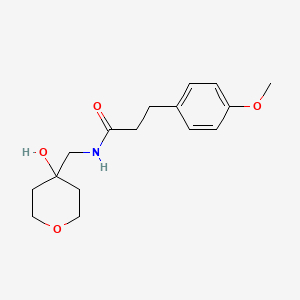
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(4-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(4-methoxyphenyl)propanamide, also known as C21H27NO4, is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is a derivative of tetrahydrocannabinol (THC), the psychoactive component of marijuana, and has been shown to have similar effects on the body's endocannabinoid system.
Wirkmechanismus
The mechanism of action of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(4-methoxyphenyl)propanamide involves its interaction with the body's endocannabinoid system. This system is composed of receptors and neurotransmitters that play a role in regulating various physiological processes, including mood, appetite, and pain sensation. When this compound binds to the receptors in the endocannabinoid system, it can activate various signaling pathways that lead to its therapeutic effects.
Biochemical and Physiological Effects
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(4-methoxyphenyl)propanamide has been shown to have a number of biochemical and physiological effects in the body. One of its primary effects is its ability to activate the CB1 and CB2 receptors in the endocannabinoid system, which can lead to the regulation of various physiological processes. This compound has also been shown to have anti-inflammatory and neuroprotective effects, which may make it useful in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(4-methoxyphenyl)propanamide in lab experiments is its ability to activate the endocannabinoid system, which can be useful in studying the role of this system in various physiological processes. However, one limitation of using this compound is its potential psychoactive effects, which may make it difficult to study its effects on the body without confounding factors.
Zukünftige Richtungen
There are a number of future directions for research on N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(4-methoxyphenyl)propanamide. One area of research is its potential use in the treatment of various neurological disorders, including Alzheimer's disease and multiple sclerosis. Another area of research is its potential use in the treatment of anxiety and depression. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(4-methoxyphenyl)propanamide involves the reaction of 4-methoxybenzyl alcohol with tetrahydro-2H-pyran-4-ol in the presence of a catalyst. The resulting product is then reacted with 3-bromopropionyl chloride to form the final compound.
Wissenschaftliche Forschungsanwendungen
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(4-methoxyphenyl)propanamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has been its use as a potential treatment for anxiety and depression. Studies have shown that this compound can activate the body's endocannabinoid system, which plays a role in regulating mood and emotions.
Eigenschaften
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-20-14-5-2-13(3-6-14)4-7-15(18)17-12-16(19)8-10-21-11-9-16/h2-3,5-6,19H,4,7-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWURUMIZFHJUGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2(CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-3-(4-methoxyphenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



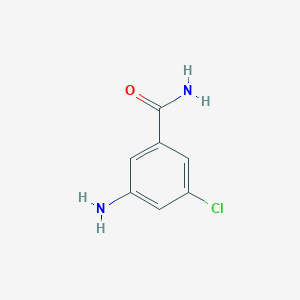




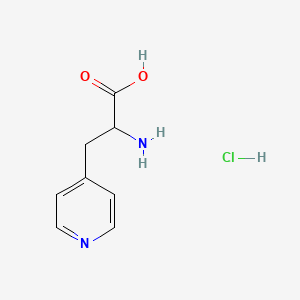
![(E)-1-[4-(benzimidazol-1-yl)phenyl]-3-[4-(trifluoromethyl)anilino]prop-2-en-1-one](/img/structure/B2914281.png)
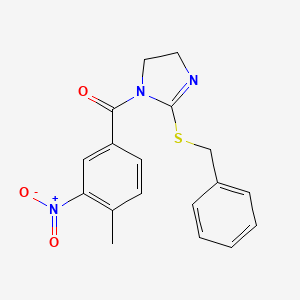
![(4-Bromophenyl)-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2914285.png)

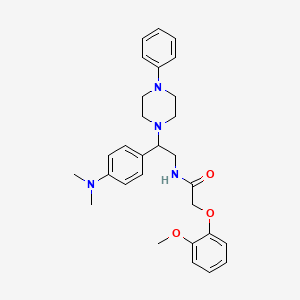
![(4-fluorophenyl)[1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]methanol](/img/structure/B2914290.png)